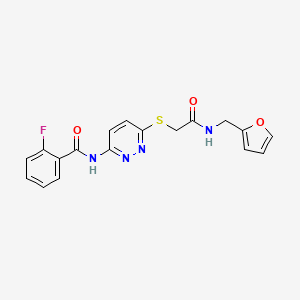

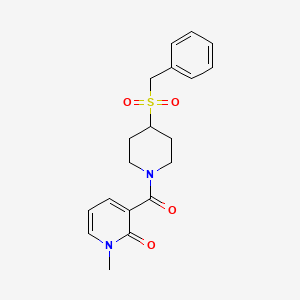

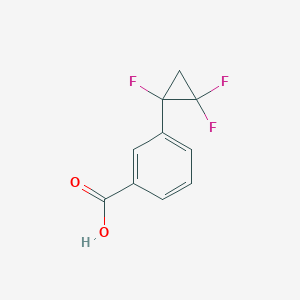

3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with thiazole moieties and benzamide linkages are frequently explored for their pharmacological properties, such as the inhibition of stearoyl-CoA desaturase-1 (SCD-1), which is a target for metabolic diseases .

Synthesis Analysis

The synthesis of related thiazole-containing compounds often involves multicomponent reactions, as seen in the synthesis of 1,3-thiazole derivatives using crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) tethered to nano-Fe3O4 as a catalyst . This method provides an atom-economical and straightforward route to synthesize thiazoles, which could potentially be applied to the synthesis of "3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide" by adapting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole-containing compounds is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. The thiazole ring is often substituted with various functional groups that can modulate the compound's biological activity. For example, the presence of a methoxy group on the phenyl ring, as seen in the compound from paper , could affect the molecule's binding affinity to biological targets.

Chemical Reactions Analysis

The chemical reactivity of thiazole compounds can be influenced by the substituents attached to the thiazole ring. For instance, the presence of an ethylsulfonyl group could introduce sites for potential chemical reactions, such as sulfonation or alkylation. The benzamide moiety could also participate in various chemical transformations, potentially leading to the formation of amides or other related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-containing benzamides are influenced by their molecular structure. The presence of polar functional groups like sulfonamides and ethers can impact the solubility of these compounds in different solvents, which is crucial for their biological evaluation. The electronic properties of the substituents can also affect the compound's stability and reactivity. For example, the introduction of electron-withdrawing groups such as trifluoromethyl can enhance the compound's metabolic stability, as seen in the SCD-1 inhibitor from paper .

科学的研究の応用

Cardiac Electrophysiological Activity

The compound exhibits potential as a selective class III agent in cardiac electrophysiology. Studies show its potency in in vitro Purkinje fiber assays, suggesting its role in modulating cardiac rhythm and potentially treating arrhythmias (Morgan et al., 1990).

Anticancer Activity

Derivatives of this compound have shown significant anticancer activity against various cancer cell lines. Research indicates moderate to excellent activity compared to reference drugs, highlighting its potential in cancer treatment (Ravinaik et al., 2021).

Antimicrobial and Antifungal Properties

These derivatives have been evaluated for their efficacy as antimicrobials in vitro. Several compounds demonstrated significant antibacterial and antifungal activity, suggesting their use in treating microbial infections (Priya et al., 2006).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. This research is crucial in understanding the role of non-covalent interactions in gelation, which has implications in drug delivery and material science (Yadav & Ballabh, 2020).

Potential Antimalarial and COVID-19 Drug

Investigations into the reactivity of sulfonamide derivatives suggest their potential as antimalarial agents. Additionally, some compounds showed promise in combating COVID-19, demonstrating versatility in addressing different diseases (Fahim & Ismael, 2021).

PI3K Inhibitors and Anticancer Agents

The derivatives have been proposed as novel PI3K inhibitors and anticancer agents. Their antiproliferative activities against various human cancer cell lines highlight their potential in cancer therapy (Shao et al., 2014).

特性

IUPAC Name |

3-ethylsulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-3-27(23,24)16-6-4-5-14(11-16)18(22)21-19-20-17(12-26-19)13-7-9-15(25-2)10-8-13/h4-12H,3H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKVQSKYTBEWAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B3000926.png)

![3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B3000938.png)

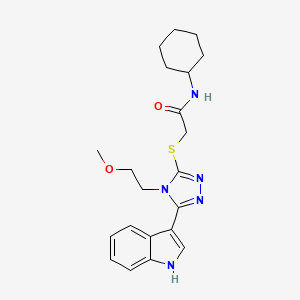

![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3000939.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B3000944.png)

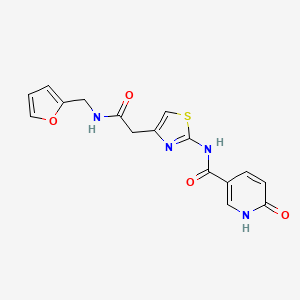

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3000945.png)